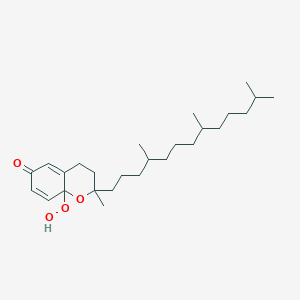
2-氯-4-乙氧基喹啉
描述
2-Chloro-4-ethoxyquinoline is a quinoline derivative known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorine atom at the second position and an ethoxy group at the fourth position of the quinoline ring. It has shown significant potential in the development of pharmaceuticals due to its biological activities.
科学研究应用
2-Chloro-4-ethoxyquinoline has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial activity against gram-positive pathogens.
Medicine: It has potential anticonvulsant activity and is being explored for its therapeutic applications.
Industry: Used in the development of agrochemicals and other industrial products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxyquinoline typically involves the reaction of 2,4-dichloroquinoline with sodium ethoxide. The reaction is carried out in the presence of a solvent such as N,N-dimethylformamide and a catalyst like 18-crown-6 ether. The reaction conditions include a temperature of around 50°C and a reaction time of 48 hours .
Industrial Production Methods: Industrial production of 2-Chloro-4-ethoxyquinoline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Chloro-4-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxide derivatives
- Dihydroquinoline derivatives
- Biaryl compounds
作用机制
The mechanism of action of 2-Chloro-4-ethoxyquinoline involves its interaction with specific molecular targets, leading to its biological effects. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. The compound’s anticonvulsant activity is believed to be due to its modulation of neurotransmitter receptors in the central nervous system.
相似化合物的比较
- 2-Chloroquinoline
- 4-Ethoxyquinoline
- 2,4-Dichloroquinoline
Comparison: 2-Chloro-4-ethoxyquinoline is unique due to the presence of both a chlorine atom and an ethoxy group on the quinoline ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For example, 2-Chloroquinoline lacks the ethoxy group, which may affect its solubility and reactivity. Similarly, 4-Ethoxyquinoline lacks the chlorine atom, which can influence its biological activity.
属性
IUPAC Name |
2-chloro-4-ethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-10-7-11(12)13-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEUHLMFYVCBOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355806 | |
| Record name | 2-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-08-3 | |
| Record name | 2-Chloro-4-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















